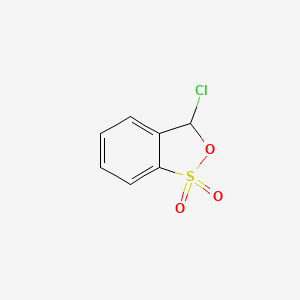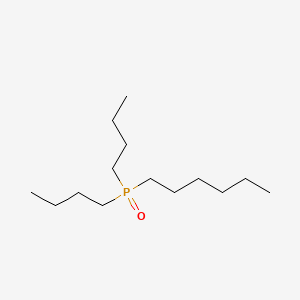
Deoxycorticosterone 21-glucoside
Übersicht
Beschreibung
Deoxycorticosterone 21-glucoside (DOCA-gluc) is a synthetic glucocorticoid hormone of the glucocorticoid family, which is used as a drug in laboratory experiments and research. DOCA-gluc is a prodrug, meaning that it is converted to its active form, deoxycorticosterone (DOCA), upon entering the body. DOCA-gluc is used to study the effects of glucocorticoid hormones on the body, as well as to investigate the mechanisms of action of these hormones.
Wissenschaftliche Forschungsanwendungen
1. Research in Endocrinology and Steroid Metabolism
Deoxycorticosterone (DOC) is a precursor to corticosterone and aldosterone, critical in understanding endocrinology and steroid metabolism. Research by Al-Dujaili et al. (2009) developed ELISA methods to quantify urinary DOC, enhancing our understanding of physiological and genetic control of steroid synthesis pathways (Al-Dujaili et al., 2009).
2. Study of Neurosteroids
DOC plays a role in the formation of neuroactive steroids like tetrahydrodeoxycorticosterone (THDOC) and influences ethanol sensitivity, as explored by Porcu et al. (2011). These findings are crucial in the study of stress, alcohol dependence, and neurobiology (Porcu et al., 2011).
3. Characterization of Glucocorticoid Receptors
Research on electrophilic affinity labeling of glucocorticoid receptors by Weisz et al. (1983) explored derivatives of deoxycorticosterone. This study is significant for understanding the binding and activity of glucocorticoid receptors, impacting pharmacology and molecular biology (Weisz et al., 1983).
4. Insights into Congenital Adrenal Hyperplasia
Blumberg-Tick et al. (1991) investigated the adrenal nature of testicular tumors in congenital adrenal hyperplasia, highlighting the role of DOC in diagnostic and therapeutic contexts (Blumberg-Tick et al., 1991).
5. Role in Fetal Steroidogenesis
Casey et al. (1983) studied the conversion of progesterone to DOC in various human fetal tissues. This research provides insights into the role of DOC in fetal development and steroidogenesis (Casey et al., 1983).
6. Understanding Human Brain Steroid Metabolism
The study by Beyenburg et al. (2001) on the expression of 21-hydroxylase mRNA in the human hippocampus sheds light on the brain's capacity to convert progesterone to DOC, advancing our understanding of brain steroid metabolism (Beyenburg et al., 2001).
7. Investigating Hypertension Mechanisms
Gallant's (1974) research using a steroid-protein conjugate of deoxycorticosterone demonstrated its role in preventing adrenal regeneration hypertension, providing insights into hypertension mechanisms (Gallant, 1974).
8. Corticosteroid Structure-Function Relationships
Vinson's (2011) review clarified the roles of different corticosteroids, including DOC, in various physiological functions, aiding in understanding structure-function relationships in corticosteroids (Vinson, 2011).
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSMUZPFFJLROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxycorticosterone 21-glucoside | |
CAS RN |
4319-56-6 | |
| Record name | Desoxycortone 21-D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)












